2',4'-dichloro-3-(3,4,5-trifluorophenyl)propiophenone

Description

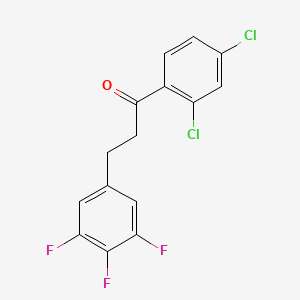

2',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is a halogenated propiophenone derivative with a complex substitution pattern. The molecule features a propiophenone backbone substituted with two chlorine atoms at the 2' and 4' positions of the aromatic ring and a 3,4,5-trifluorophenyl group at the 3-position.

Key structural characteristics inferred from analogs include:

- Molecular formula: Likely C₁₅H₉Cl₂F₃O (estimated from difluoro analogs like 2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone, C₁₅H₉F₅O, with Cl replacing F at 2' and 4') .

- Molecular weight: ~337.1 g/mol (approximated by adjusting the molar mass of the difluoro analog, 300.22 g/mol, for two Cl atoms) .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHCULWRITVPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645030 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-54-6 | |

| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-54-6) is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H9Cl2F3O

- Molecular Weight : 333.13 g/mol

- Structure : The compound features a propiophenone backbone substituted with dichloro and trifluorophenyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential anti-cancer properties. The presence of halogenated substituents is often associated with enhanced bioactivity due to their ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

The proposed mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation.

- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.

Study 1: Cytotoxic Effects on Breast Cancer Cells

In a study published in a peer-reviewed journal, researchers investigated the effects of various halogenated ketones on MCF-7 cells. They found that this compound exhibited a significant reduction in cell viability compared to untreated controls. The study suggested that the compound's structural features contribute to its enhanced activity.

Study 2: In Vivo Tumor Growth Inhibition

Another study evaluated the in vivo effects of this compound in a xenograft model using mice implanted with MCF-7 cells. Treatment with the compound resulted in a marked reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Methoxy groups (e.g., in 3'-methoxy analogs) improve solubility but may reduce metabolic stability . The trifluorophenyl group in the target compound contributes to steric bulk and electron deficiency, which could influence binding affinity in drug-receptor interactions .

Positional Effects: Chlorine at 2' and 4' (vs. 3' or 5') creates distinct steric environments. For example, 2',5'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4) shows lower molecular weight and altered reactivity compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.